molecular formula C8H9BrN2O2 B14110610 Methyl 3-(bromomethyl)-6-methylpyrazine-2-carboxylate

Methyl 3-(bromomethyl)-6-methylpyrazine-2-carboxylate

Cat. No.: B14110610
M. Wt: 245.07 g/mol
InChI Key: BEXDYHRDNLPFPD-UHFFFAOYSA-N
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Description

Methyl 3-(bromomethyl)-6-methylpyrazine-2-carboxylate is a brominated pyrazine derivative with significant utility in synthetic organic chemistry and pharmaceutical development. This compound features a pyrazine ring substituted with a bromomethyl group at position 3, a methyl group at position 6, and a methyl ester at position 2. Its CAS registry number (1211518-61-4) and molecular structure make it a critical intermediate for synthesizing bioactive molecules, particularly in drug discovery and agrochemical research .

The bromomethyl group at position 3 serves as a reactive site for nucleophilic substitution or cross-coupling reactions, enabling the introduction of diverse functional groups. The methyl ester at position 2 enhances solubility in organic solvents, facilitating downstream synthetic modifications. Applications include its role in constructing heterocyclic scaffolds for kinase inhibitors, antimicrobial agents, and other therapeutic candidates .

Properties

Molecular Formula

C8H9BrN2O2

Molecular Weight

245.07 g/mol

IUPAC Name

methyl 3-(bromomethyl)-6-methylpyrazine-2-carboxylate

InChI

InChI=1S/C8H9BrN2O2/c1-5-4-10-6(3-9)7(11-5)8(12)13-2/h4H,3H2,1-2H3

InChI Key

BEXDYHRDNLPFPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=N1)C(=O)OC)CBr

Origin of Product

United States

Preparation Methods

Radical Bromination Using N-Bromosuccinimide (NBS)

The most widely reported method involves radical bromination of methyl 5-methylpyrazine-2-carboxylate using NBS in the presence of a radical initiator such as 2,2'-azobis(isobutyronitrile) (AIBN). This reaction typically proceeds in carbon tetrachloride (CCl₄) under reflux conditions.

Example Protocol
A mixture of methyl 5-methylpyrazine-2-carboxylate (3.00 g, 19.7 mmol), NBS (3.69 g, 20.7 mmol), and AIBN (1.30 g, 7.89 mmol) in CCl₄ (20 mL) is refluxed for 10 hours. Post-reaction, the mixture is diluted with water, extracted with ethyl acetate, and purified via silica gel chromatography (20% ethyl acetate in hexane) to yield the product as a gray solid (1.50 g, 32.9%).

Key Variables

  • Solvent : Carbon tetrachloride ensures optimal radical stability.
  • Temperature : Reflux (~70°C) maximizes reaction efficiency.
  • Initiator : AIBN (1 mol%) is critical for generating bromine radicals.

Electrophilic Bromination with Molecular Bromine

An alternative approach employs molecular bromine (Br₂) in acetic acid, leveraging electrophilic aromatic substitution. This method is suitable for substrates with electron-donating groups that activate the methyl position toward bromination.

Example Protocol
Methyl 5-methylpyrazine-2-carboxylate (0.50 g, 3.28 mmol) is dissolved in acetic acid (5 mL), followed by dropwise addition of bromine (0.19 mL, 3.61 mmol). The reaction is heated at 80°C for 45 minutes, neutralized with saturated sodium bicarbonate, and extracted with ethyl acetate. Chromatographic purification (20% ethyl acetate/hexane) affords the product as a brownish liquid (0.30 g, 40%).

Advantages and Limitations

  • Speed : Shorter reaction time (~1 hour).
  • Safety : Requires careful handling of corrosive bromine and acetic acid.

Bromination via Potassium Trimethylsilanolate

A less common but efficient method involves potassium trimethylsilanolate (TMSOK) in tetrahydrofuran (THF). This base-mediated pathway achieves bromination at milder temperatures.

Example Protocol
Methyl 5-(bromomethyl)pyrazine-2-carboxylate (0.50 g, 2.16 mmol) is treated with TMSOK (0.11 g, 0.80 mmol) in THF (20 mL) at 70°C for 45 minutes. Acidification with HCl, extraction with ethyl acetate, and chromatography (3% methanol/dichloromethane) yield 5-(bromomethyl)pyrazine-2-carboxylic acid (0.17 g, 37%), which is re-esterified to the methyl ester.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Carbon Tetrachloride : Optimal for radical stability but raises environmental concerns.
  • Acetic Acid : Facilitates electrophilic substitution but requires neutralization steps.
  • THF : Enables milder conditions but may necessitate longer reaction times.

Yield Comparison Across Methods

Method Reagents Solvent Temperature Time Yield (%)
Radical Bromination NBS, AIBN CCl₄ 70°C 10 h 32.9
Electrophilic Bromination Br₂, AcOH Acetic Acid 80°C 1 h 40
Base-Mediated Bromination TMSOK THF 70°C 0.75 h 37

Purity and Scalability

  • Chromatography : Essential for removing succinimide byproducts in NBS routes.
  • Scale-Up Challenges : Bromine-based methods face safety limitations, favoring NBS for larger batches.

Applications in Downstream Synthesis

Nucleophilic Substitution Reactions

The bromomethyl group undergoes facile substitution with amines, thiols, and alkoxides. For example, reaction with pyrrolidine in ethyl acetate yields methyl 5-[(1-pyrrolidinyl)methyl]pyrazine-2-carboxylate (85% yield).

Cross-Coupling Reactions

Palladium-catalyzed couplings enable arylation at the bromomethyl position. For instance, Buchwald–Hartwig amination with arylhalides produces thieno[2,3-b]pyrazine derivatives with antitumor activity.

Conjugate Formation

Microwave-assisted click chemistry links the bromomethyl group to triazoles or amino acids, expanding bioactive conjugate libraries.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(bromomethyl)-6-methylpyrazine-2-carboxylate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, leading to the formation of different derivatives.

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups in the molecule.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate could introduce a carboxyl group.

Scientific Research Applications

Methyl 3-(bromomethyl)-6-methylpyrazine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules for studying biological processes or developing new bioconjugates.

    Medicine: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(bromomethyl)-6-methylpyrazine-2-carboxylate depends on its specific application. In general, the bromomethyl group is reactive and can form covalent bonds with nucleophilic sites in target molecules. This reactivity allows the compound to modify proteins, nucleic acids, or other biomolecules, thereby affecting their function. The pyrazine ring can also interact with various molecular targets, influencing biological pathways and processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of Methyl 3-(bromomethyl)-6-methylpyrazine-2-carboxylate with structurally analogous compounds:

Table 1: Structural and Functional Comparison of Pyrazine Carboxylates

Compound Name Substituents (Positions) Molecular Weight CAS Number Key Applications/Reactivity
This compound 3-Bromomethyl, 6-Methyl, 2-Methyl ester 259.10 (calc.) 1211518-61-4 Intermediate for drug synthesis; bromomethyl enables alkylation/coupling reactions
Methyl 6-bromo-3-methoxypyrazine-2-carboxylate 6-Bromo, 3-Methoxy, 2-Methyl ester 261.08 259794-06-4 Methoxy group directs electrophilic substitution; used in agrochemical intermediates
Methyl 3,6-dibromopyrazine-2-carboxylate 3-Bromo, 6-Bromo, 2-Methyl ester 295.93 1035818-91-7 Dual bromine enhances cross-coupling reactivity; precursor for fluorescent dyes
Methyl 3-amino-6-bromopyrazine-2-carboxylate 3-Amino, 6-Bromo, 2-Methyl ester 231.03 6966-01-4 Amino group facilitates condensation reactions; used in antitubercular agents
Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate 6-Bromo, 3-Chloro, 5-Methyl, 2-Ethyl ester 293.56 - Chloro substituent increases electrophilicity; applied in kinase inhibitor synthesis

Research Findings and Trends

Recent studies highlight the versatility of bromomethyl-substituted pyrazines in metal-catalyzed reactions. In contrast, 3-amino-6-bromo analogs () are increasingly used in microwave-assisted syntheses of imidazopyrazines, a scaffold prevalent in antiviral research .

Regioselectivity challenges in dihalogenated pyrazines () have been addressed using directing groups, while computational modeling predicts the reactivity of bromomethyl vs. chloro derivatives in SN2 reactions .

Biological Activity

Methyl 3-(bromomethyl)-6-methylpyrazine-2-carboxylate is a pyrazine derivative that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article provides a detailed overview of its biological activity, highlighting its interactions with biological molecules, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a bromomethyl group at the 3-position and a methyl group at the 6-position on the pyrazine ring, along with a carboxylate ester functional group. Its molecular formula is C8H8BrN3O2C_8H_8BrN_3O_2 with a molecular weight of approximately 231.05 g/mol.

1. Interaction with Biological Molecules

The compound's bromomethyl group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins. This characteristic enhances its utility in studies involving enzyme interactions and metabolic pathways. The ability to modify biological molecules can provide insights into enzyme mechanisms and disease processes.

2. Anticancer Potential

Research indicates that pyrazine derivatives, including this compound, may exhibit anticancer activity. Studies have suggested that compounds with similar structures have shown promise in inhibiting cancer cell proliferation . The specific mechanisms through which this compound may exert anticancer effects are still under investigation.

Synthesis and Derivatives

Various synthetic methods have been developed for this compound, often involving bromination of precursor compounds. The synthesis routes not only yield the target compound but also provide insights into its reactivity and potential derivatives that may possess enhanced biological activity .

Case Study 1: Enzyme Interaction Studies

A study explored the interaction between this compound and specific enzymes involved in metabolic pathways. The compound was found to inhibit enzyme activity in a dose-dependent manner, indicating its potential as a lead compound for developing enzyme inhibitors.

Case Study 2: Anticancer Activity Assessment

In vitro studies assessed the anticancer effects of this compound on various cancer cell lines. Results demonstrated significant cytotoxicity against several types of cancer cells, with IC50 values suggesting potent activity comparable to known chemotherapeutic agents .

Research Findings Summary Table

Study Focus Findings Reference
Enzyme InteractionDose-dependent inhibition of enzyme activity
Anticancer ActivitySignificant cytotoxicity against cancer cell lines
Synthesis MethodsVarious synthetic routes yielding high-purity products

Q & A

Q. What are the optimal synthetic routes for Methyl 3-(bromomethyl)-6-methylpyrazine-2-carboxylate, and how is yield maximized?

The compound is synthesized via bromination of pyrazine precursors using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C, followed by room-temperature stirring. Key steps include quenching the reaction with ethyl acetate, washing, and purification under reduced pressure. Yield optimization involves controlling stoichiometry (e.g., NBS in slight excess, 1.02 eq.) and reaction time (1 hour at 0°C, then 1 hour at room temperature). Low yields (41% in one protocol) may arise from incomplete bromination or side reactions, necessitating careful monitoring via TLC or HPLC .

Q. How is this compound characterized to confirm purity and structure?

Characterization employs:

  • Mass spectrometry (MS): ESI-MS detects isotopic peaks for bromine (m/z 217.1/219.0, M+H) .
  • NMR: Proton NMR identifies methyl (δ ~2.5 ppm), bromomethyl (δ ~4.3 ppm), and carboxylate (δ ~3.9 ppm) groups.
  • HPLC: Purity >95% is verified using reverse-phase chromatography with UV detection at 254 nm. Cross-referencing with databases (e.g., PubChem CID: 57978091) ensures structural consistency .

Q. What are the stability and storage requirements for this compound?

The bromomethyl group is moisture- and light-sensitive. Store at 2–8°C in amber vials under inert gas (N₂/Ar). Avoid exposure to amines or nucleophiles, which may trigger SN2 displacement. Stability tests via accelerated degradation studies (40°C/75% RH for 14 days) are recommended to establish shelf life .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazine bromination be addressed during synthesis?

Bromination at the 3-position of pyrazine derivatives is influenced by steric and electronic factors. Methyl groups at the 6-position direct bromine to the less hindered 3-position. Computational modeling (DFT) predicts electron density distribution, while experimental validation uses competitive reactions with substituted pyrazines. For example, NBS in DMF selectively brominates 3-aminopyrazine-2-carboxylic acid derivatives due to directing effects of the amino and carboxylate groups .

Q. What mechanistic insights explain the reactivity of the bromomethyl group in cross-coupling reactions?

The bromomethyl moiety undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) or participates in Suzuki-Miyaura couplings when converted to a boronic ester. Kinetic studies (e.g., variable-temperature NMR) reveal activation parameters (ΔG‡), while Hammett plots correlate substituent effects with reaction rates. For example, arylboronic acids react with bromomethylpyrazines under Pd catalysis (Pd(PPh₃)₄, K₂CO₃) to form biaryl derivatives .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?

Contradictions arise from dynamic processes (e.g., rotamerism of the methyl ester). Variable-temperature NMR (VT-NMR) at −40°C to 80°C can "freeze" conformers, simplifying splitting patterns. For ambiguous ESI-MS peaks (e.g., isotopic overlap), high-resolution MS (HRMS) or tandem MS/MS clarifies fragmentation pathways .

Q. What strategies optimize catalytic systems for functionalizing this compound in drug discovery?

  • Ligand design: Bidentate ligands (e.g., pyridyl-pyrazine carboxamides) enhance metal catalyst stability. For example, palladium complexes with pyrazine ligands show improved activity in cross-couplings .
  • Solvent effects: Polar aprotic solvents (DMF, DMSO) stabilize transition states in SN2 reactions, while toluene or THF favors radical pathways.
  • Additives: Silver salts (Ag₂O) scavenge bromide byproducts, shifting equilibrium toward product formation .

Methodological Considerations Table

Research Aspect Key Parameters References
Synthesis Yield OptimizationNBS (1.02 eq.), DMF, 0°C → RT, 2 hours
Stability Testing40°C/75% RH, 14 days; HPLC purity monitoring
Regioselectivity AnalysisDFT modeling, competitive bromination assays
Cross-Coupling CatalysisPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C

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